COX-1 Inhibition vs Indomethacin Hydrazide
A derivative of 2-(1H-Indol-3-yl)acetohydrazide, specifically 2-(1H-Indol-3-yl)-N′-(4-morpholinobenzylidene)acetohydrazide (3b), demonstrated selective COX-1 inhibition with an IC50 of 8.90 µM. This compound was selected for its dual COX-1/Akt inhibitory profile, highlighting the value of the indole-3-acetohydrazide core over alternative scaffolds like indomethacin hydrazide, which the authors explicitly avoided due to synthetic challenges and its known COX-1 affinity profile [1].
vs indomethacin hydrazide (not synthesized)
| Evidence Dimension | COX-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.90 µM (for derivative 3b) |
| Comparator Or Baseline | Indomethacin hydrazide (Not synthesized due to synthetic difficulties and known COX-1 affinity) |
| Quantified Difference | The indole-3-acetohydrazide scaffold was chosen as a superior and synthetically accessible alternative. |
| Conditions | In vitro colorimetric COX inhibition assay |
Why This Matters
This demonstrates that the core scaffold is a rationally chosen, synthetically viable alternative to indomethacin hydrazide for developing selective COX-1 inhibitors, which is a key procurement consideration for researchers in inflammation and oncology.
- [1] Çapan, İ., Servi, S., Yıldırım, M., & Sıcak, Y. (2023). Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action. International Journal of Molecular Sciences, 24(3), 2648. View Source
